4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly as a potential therapeutic agent. It is classified under the category of piperidine derivatives, which are known for their diverse biological activities. The compound is recognized by its CAS number, 1189945-35-4, and has a molecular formula of C15H15N3·HCl, indicating it consists of carbon, hydrogen, nitrogen, and chlorine atoms .
This compound can be sourced from various chemical suppliers and is classified as an organic compound due to its structure containing carbon atoms. It falls under the broader classification of heterocyclic compounds, specifically those containing both nitrogen and carbon in their rings. Its unique structure positions it within the realm of pharmacologically active compounds, making it a subject of interest for further research and development in drug discovery .
The synthesis of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride can be approached through various synthetic routes. One common method involves the reaction of quinoline derivatives with piperidine in the presence of appropriate reagents to form the desired piperidine derivative. The synthesis typically requires careful control of reaction conditions such as temperature and time to ensure high yields and purity.
For instance, a possible synthetic route may include:
Technical details such as reaction mechanisms, specific reagents used, and optimization parameters are critical for reproducibility in laboratory settings .
The molecular structure of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride features a piperidine ring substituted with a quinoline group at one position and a carbonitrile group at another. The structural representation can be summarized as follows:
The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target proteins .
The chemical reactivity of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride can be explored through various reactions typical for piperidine derivatives. These may include:
Understanding these reactions aids in developing analogs with improved pharmacological properties .
The mechanism of action for 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride is primarily linked to its interactions with biological targets such as enzymes or receptors involved in disease pathways. Quinoline derivatives have been shown to exhibit various mechanisms including:
Quantitative data on binding affinities and inhibition constants would provide deeper insights into its mechanism of action .
The physical properties of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride include:
Chemical properties include reactivity towards acids and bases, stability under various conditions, and potential degradation pathways which are crucial for storage and formulation .
The scientific applications of 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride are promising, particularly in:
Research continues into optimizing its efficacy and safety profile for clinical use .
4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride (CAS 1189945-35-4) is a structurally complex molecule integrating a quinoline heterocycle with a piperidine-carbonitrile scaffold. This molecular architecture confers unique pharmacological properties, positioning it as a versatile intermediate in drug discovery. The compound's significance stems from its dual targeting capabilities: The quinoline moiety enables intercalation with biological macromolecules like DNA or enzymes, while the protonated piperidine nitrogen enhances cellular membrane permeability and facilitates interactions with acidic residues in enzyme active sites [1] [6]. The carbonitrile group (-CN) serves as a hydrogen bond acceptor and a potential metabolic handle for further chemical modifications.
Contemporary research identifies this compound as a critical precursor in developing therapeutics targeting neurological disorders. Its structural framework aligns with ligands for neurotransmitter receptors implicated in Alzheimer's and Parkinson's diseases. Molecular docking studies suggest high affinity for acetylcholinesterase (AChE) and NMDA receptors, where the protonated piperidine forms salt bridges with glutamate/aspartate residues [1]. Additionally, the compound demonstrates utility in oncology research. Modifications at the quinoline C2/C8 positions or piperidine N1 yield derivatives that disrupt protein kinase signaling (e.g., EGFR inhibition) and induce apoptosis via mitochondrial pathway activation [4] [6].
Table 1: Key Molecular Properties and Research Applications
Property | Value/Descriptor | Research Implications |
---|---|---|
Molecular Formula | C₁₅H₁₅N₃·HCl | Enables precise stoichiometric reactions |
Molecular Weight | 273.77 g/mol | Optimal for blood-brain barrier penetration |
Storage Conditions | 0–8°C | Maintains chemical integrity for long-term studies |
Primary Targets | Enzymes, DNA, Receptors | Versatility in neurological and oncological contexts |
Key Functional Groups | Quinoline, Piperidine, -CN | Modular sites for SAR diversification |
In infectious disease contexts, hybrid derivatives exhibit antiplasmodial activity by inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2), a mechanism distinct from artemisinin-based therapies [3]. The compound's piperidine linkage (ether/thioether) is critical for intracellular activity against pathogens like influenza virus, where it disrupts mid-stage viral replication with EC₅₀ values as low as 0.05 μM [7].
The compound emerged from systematic hybridization strategies in the early 2010s, coinciding with renewed interest in quinoline-piperidine pharmacophores. Initial reports (2010–2015) focused on antimalarial applications, inspired by chloroquine’s scaffold. Researchers replaced chloroquine's diethylamine tail with 4-substituted piperidines to overcome PfCRT-mediated resistance, observing enhanced vacuolar accumulation in Plasmodium strains [2]. The carbonitrile addition at the piperidine C4 position marked a pivotal innovation—introduced to reduce basicity while maintaining steric bulk, thereby mitigating off-target receptor binding [1].
Between 2016–2020, the compound gained traction in cancer drug discovery following seminal work on quinoline-4-carboxamides. DDD107498 (a related derivative) demonstrated inhibition of PfEF2, prompting studies on analogous scaffolds for eukaryotic elongation factors [3]. This period saw the compound repurposed as a kinase inhibitor precursor, particularly for EGFR and BCR-ABL hybrids. Patent US20090062281A1 highlighted 3-quinolinecarbonitriles as protein kinase disruptors, validating the carbonitrile’s role in anchoring to ATP-binding sites via hydrogen bonding [5].
Recent literature (2021–present) emphasizes fragment-based drug design. The molecule serves as a "three-dimensional fragment" in DEL screens, where its rigidity (conferred by the piperidine-carbonitrile sp³ carbon) and planar quinoline enable selective probing of allosteric pockets. Over 60 derivatives appear in high-throughput screenings since 2023, primarily as inhibitors of DNA gyrase and histone deacetylases [8] [4].
SAR investigations leverage this compound as a template to map steric, electronic, and topological determinants of bioactivity. Three strategic positions enable systematic diversification:
Quinoline C4 Position: The piperidine attachment site tolerates oxygen/sulfur linkers but shows strict steric limits. Replacing the piperidine with smaller N-methylpiperazine (as in DDD107498 analogs) reduces anti-influenza activity by >10-fold [7]. Conversely, 4-(quinolin-4-yloxy)piperidine derivatives exhibit nanomolar EC₅₀ against H3N2 influenza, confirming the critical role of the linker’s atom hybridization (O > S > NH) [7].
Piperidine C4 Carbonitrile: The -CN group enhances binding through dipole interactions with kinase hinge regions. SAR data reveal that replacing -CN with carboxylic acid (-COOH) diminishes EGFR affinity (IC₅₀ increases from 0.14 μM to >1 μM), while esterification (-COOR) abolishes activity due to steric clash [8]. Conversely, bioisosteres like tetrazole retain potency and improve metabolic stability.
Table 2: Impact of Piperidine C4 Substituents on Biological Activity
C4 Substituent | EGFR IC₅₀ (μM) | Anti-Influenza EC₅₀ (μM) | Microsomal Stability (Cli, mL/min/g) |
---|---|---|---|
-CN (Parent) | 0.14–0.18 | 0.05–0.10 | <0.5 (Low clearance) |
-COOH | >1.0 | >50 | 8.2 (High clearance) |
-CONH₂ | 0.29 | 0.33 | 2.1 |
Tetrazole | 0.17 | 0.08 | <0.5 |
Computational analyses corroborate SAR trends: Molecular dynamics simulations show that the protonated piperidine nitrogen and carbonitrile collectively contribute -9.2 kcal/mol binding energy to EGFR, primarily via electrostatic interactions with Lys721 and hydrogen bonding with Thr830 [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: